9-(Dimethoxymethyl)anthracene
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Overview
Description
9-(Dimethoxymethyl)anthracene is an organic compound with the molecular formula C17H16O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. This compound is known for its interesting photophysical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Dimethoxymethyl)anthracene typically involves the reaction of 9-anthraldehyde with methanol in the presence of an acid catalyst. This reaction forms the dimethyl acetal of 9-anthraldehyde, which is this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 9-(Dimethoxymethyl)anthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it back to 9-anthraldehyde.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly used.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9-anthraldehyde.
Substitution: Various substituted anthracene derivatives depending on the reagent used.
Scientific Research Applications
9-(Dimethoxymethyl)anthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other anthracene derivatives.
Biology: It serves as a fluorescent probe for studying biological systems.
Medicine: Research is ongoing to explore its potential in photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 9-(Dimethoxymethyl)anthracene involves its interaction with light. Upon absorption of light, it undergoes electronic excitation, which can lead to various photophysical processes such as fluorescence and phosphorescence. These properties make it useful in applications like OLEDs and fluorescent probes .
Comparison with Similar Compounds
- 9,10-Dimethylanthracene
- 9-Phenyl-10-(4-trifluoromethyl)phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
Comparison: 9-(Dimethoxymethyl)anthracene is unique due to its dimethoxymethyl group, which imparts distinct photophysical properties compared to other anthracene derivatives. For instance, 9,10-Dimethylanthracene has a higher fluorescence quantum yield, while this compound is more suited for specific applications like OLEDs due to its unique electronic properties .
Properties
CAS No. |
98178-26-8 |
---|---|
Molecular Formula |
C17H16O2 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
9-(dimethoxymethyl)anthracene |
InChI |
InChI=1S/C17H16O2/c1-18-17(19-2)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11,17H,1-2H3 |
InChI Key |
DQFQCFJROVPBTA-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=C2C=CC=CC2=CC3=CC=CC=C31)OC |
Origin of Product |
United States |
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